{4-[1-(hydroxyimino)ethyl]phenyl}urea
Description
{4-[1-(Hydroxyimino)ethyl]phenyl}urea is a urea derivative characterized by a hydroxyiminoethyl group attached to a phenyl ring. This structural motif is critical for its biological activity, particularly in anti-inflammatory and antioxidant applications. The hydroxyimino (N–OH) group enhances its ability to act as a nitric oxide (NO) donor or free radical scavenger, making it relevant in therapeutic contexts such as inflammation-related diseases . The compound has been studied for its inhibitory effects on lipoxygenase (LOX), an enzyme involved in the biosynthesis of inflammatory mediators like leukotrienes .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13) |
InChI Key |
SNNLVQCUGUDPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The primary synthetic route involves reacting 4-acetylphenyl isocyanate with hydroxylamine hydrochloride under mildly acidic conditions. The acetyl group undergoes oximation to form the hydroxyimino moiety, followed by urea bond formation.
Reaction Scheme:
Optimization Parameters
-
Temperature : 60–80°C for oximation.
-
Stoichiometry : 1:1.1 molar ratio of isocyanate to hydroxylamine.
-
Workup : Neutralization with NaOH, followed by recrystallization in methanol.
Table 1: Yield and Purity Variations with Solvent
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 65 | 78 | 99.6 |
| Ethanol | 70 | 85 | 98.2 |
| DMF | 80 | 62 | 97.8 |
Stepwise Synthesis via Phenyl Isocyanate Intermediate
Phosgene/Triphosgene-Mediated Route
4-Acetylaniline is treated with triphosgene ((Cl₃CO)₂CO) in dichloromethane to generate 4-acetylphenyl isocyanate , which is subsequently reacted with hydroxylamine.
Key Steps:
Carbamate Aminolysis in Polar Solvents
Phenyl Carbamate Route
4-Acetylphenyl carbamate reacts with hydroxylamine in DMSO at 25–80°C, yielding the target compound via nucleophilic substitution.
Advantages :
Table 2: Comparative Analysis of Carbamate Methods
| Carbamate Type | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Phenyl carbamate | DMSO | 2 | 90 |
| Isopropenyl carbamate | THF | 4 | 85 |
Hofmann Rearrangement of Carboxamides
Reaction Overview
4-Acetylphenylcarboxamide undergoes Hofmann rearrangement with NaOBr to form an isocyanate intermediate, trapped by hydroxylamine.
Conditions :
-
Oxidant : Sodium hypobromite (NaOBr).
-
Temperature : 0–5°C to prevent side reactions.
Limitations : Requires strict pH control (pH 10–12).
Copper-Catalyzed Coupling of Isocyanides
Modern Catalytic Approach
Aryl isocyanides react with O-benzoyl hydroxylamines in the presence of Cu(OAc)₂ to form ureas.
Example :
Yield : 86% with t-BuONa as base.
Industrial-Scale Production Considerations
Process Optimization
-
Continuous Flow Reactors : Enhance safety and efficiency for exothermic steps.
-
Cost-Effective Workup : Methanol recrystallization reduces purification costs.
Table 3: Scalability Metrics
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size (kg) | 0.1 | 50 |
| Purity (%) | 99.6 | 98.5 |
| Production Cost ($/kg) | 1200 | 450 |
Chemical Reactions Analysis
Types of Reactions
{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyimino and urea moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the urea moiety to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can lead to the formation of amines. Substitution reactions can produce a variety of N-substituted urea derivatives .
Scientific Research Applications
{4-[1-(hydroxyimino)ethyl]phenyl}urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the urea moiety can interact with proteins and other biomolecules, affecting their structure and function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural Analogues
The following table compares {4-[1-(hydroxyimino)ethyl]phenyl}urea with structurally related urea derivatives:
Key Observations :
- Hydroxyiminoethyl vs.
- Trifluoromethoxy Group : The trifluoromethoxy substituent in improves metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.
Pharmacological Activity
- Anti-Lipoxygenase Activity: this compound exhibits IC₅₀ = 12.3 µM against LOX, outperforming standard antioxidants like nordihydroguaiaretic acid (NDGA, IC₅₀ = 20.5 µM) . This is attributed to the synergistic effects of the urea moiety (hydrogen-bonding capacity) and the hydroxyimino group (radical scavenging).
- Antioxidant Capacity : The compound’s radical scavenging activity (e.g., DPPH assay) is comparable to reference antioxidants like butylated hydroxytoluene (BHT), with EC₅₀ = 45 µM vs. BHT’s EC₅₀ = 40 µM .
Physicochemical Properties
- Solubility: The hydroxyiminoethyl group enhances aqueous solubility compared to hydrophobic analogues like the trifluoromethoxy derivative ().
- Stability: The hydroxyimino group may confer pH-dependent stability, whereas the trifluoromethoxy group in provides resistance to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
